molecular formula C7H2BrF2NS B2497241 2-Bromo-4,6-difluorobenzo[d]thiazole CAS No. 1019117-36-2

2-Bromo-4,6-difluorobenzo[d]thiazole

Cat. No.: B2497241
CAS No.: 1019117-36-2
M. Wt: 250.06
InChI Key: YYGBXBPHNAJXEK-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental and integral structure in a multitude of natural and synthetic compounds. benthamscience.comnih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms confer a unique electronic and structural profile, making it a highly versatile building block in medicinal chemistry and materials science. nih.govtandfonline.com

Benzothiazole derivatives are renowned for their diverse and potent biological activities. benthamdirect.com The scaffold is a key pharmacophore in compounds exhibiting a wide spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. nih.govpcbiochemres.comtandfonline.com Prominent drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease, feature the benzothiazole core, highlighting its clinical significance. nih.govscilit.net The structural rigidity and potential for diverse substitutions on the benzothiazole ring system allow for the systematic exploration of structure-activity relationships (SAR), making it an attractive target for drug discovery programs. benthamscience.com

Beyond pharmaceuticals, benzothiazole derivatives are utilized in various other fields. They serve as intermediates for dyes, fungicides, and as vulcanization accelerators in the rubber industry. pcbiochemres.com Their unique photophysical properties have also led to their use as amyloid plaque imaging agents in neuroscience research and as components in organic light-emitting diodes (OLEDs). tandfonline.compcbiochemres.com

Advanced Perspectives on Halogen Substituents in Heterocyclic Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into heterocyclic compounds is a powerful and widely employed strategy in chemical synthesis and drug design. sigmaaldrich.com Halogens are not mere passive substituents; they actively modulate a molecule's physicochemical and pharmacological profile through a combination of steric and electronic effects. acs.org These modifications can influence everything from reaction kinetics to biological activity. Halogenated heterocycles are crucial as synthetic intermediates, often serving as handles for further molecular elaboration through reactions like cross-coupling. sigmaaldrich.com

Impact of Bromine on Molecular Reactivity and Synthetic Handles

The bromine atom, in particular, serves a dual role in heterocyclic chemistry. Firstly, it can influence the biological activity of a molecule through halogen bonding—a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. acs.org Secondly, and more prominently in synthetic chemistry, the carbon-bromine (C-Br) bond is an exceptionally useful "synthetic handle."

The C-Br bond is weaker than C-H or C-F bonds, making it susceptible to cleavage and subsequent bond formation. This reactivity is harnessed in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nih.govacs.org By incorporating a bromine atom at a specific position on a heterocyclic ring, chemists can selectively introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.gov This makes brominated heterocycles invaluable intermediates for creating libraries of compounds for drug discovery and for the synthesis of complex organic materials. acs.org

Influence of Fluorine Atoms on Heterocyclic Systems: A Mechanistic and Synthetic Perspective

Fluorine is the most electronegative element, and its incorporation into heterocyclic systems imparts profound and often unique changes to molecular properties. researchgate.net The effects of fluorination are multifaceted and have become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. rsc.org

The introduction of fluorine can drastically alter a molecule's electronic distribution due to the high electronegativity of the C-F bond. This strong inductive effect can lower the pKa (increase the acidity) of nearby functional groups, which is critical for modulating the ionization state of a drug under physiological conditions. researchgate.netresearchgate.net

Fluorine's influence on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups often decrease it. nih.govacs.org This allows for the precise tuning of a compound's solubility and permeability across biological membranes. researchgate.net Furthermore, the C-F bond can participate in favorable non-covalent interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency. rsc.org Despite being the smallest halogen, fluorine's van der Waals radius is larger than hydrogen's, allowing it to act as a bioisostere for a hydroxyl group or a hydrogen atom while introducing distinct electronic properties.

Table 1: Comparison of Halogen Properties
PropertyHydrogen (H)Fluorine (F)Bromine (Br)
van der Waals Radius (Å)1.201.471.85
Electronegativity (Pauling Scale)2.203.982.96
C-X Bond Energy (kcal/mol in Benzene)11112381

One of the most significant applications of fluorination is to enhance a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong (approximately 123 kcal/mol for a C-F bond on a benzene ring) and is not readily cleaved by metabolic enzymes. acs.org A common metabolic pathway for many drug candidates is oxidation of an aromatic C-H bond by cytochrome P450 enzymes. By strategically replacing a metabolically labile hydrogen atom with a fluorine atom, this oxidation can be blocked, thereby increasing the drug's half-life and bioavailability. mdpi.comnih.gov This "metabolic switching" is a key tactic in drug design to improve pharmacokinetic profiles. chemrxiv.orgresearchgate.net Moreover, fluorination of a benzothiadiazole ring has been shown to make the compound more electron-withdrawing, which can be advantageous in the development of organic semiconductors. ossila.com

Positioning of 2-Bromo-4,6-difluorobenzo[d]thiazole within the Landscape of Halogenated Heterocycle Research

This compound (CAS No. 1019117-36-2) represents a quintessential example of a strategically halogenated heterocyclic building block. sigmaaldrich.comchemicalbook.com Its structure is a deliberate convergence of the principles discussed above.

The Benzothiazole Core: It possesses the privileged benzothiazole scaffold, suggesting potential for biological activity or utility in materials science. nih.gov

The 2-Bromo Group: The bromine atom at the 2-position acts as a versatile synthetic handle. The C2 position of the benzothiazole ring is a common site for substitution in pharmacologically active molecules. benthamscience.com The C-Br bond at this position is primed for participation in various cross-coupling reactions, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships.

The 4,6-Difluoro Groups: The two fluorine atoms on the benzene ring are strategically placed to exert strong electronic effects on the entire heterocyclic system. They can modulate the scaffold's lipophilicity, acidity, and metabolic stability. researchgate.netmdpi.com Their presence makes the aromatic ring electron-deficient, which can influence its reactivity and interactions with biological targets.

Therefore, this compound is not typically an end-product itself, but rather a highly valuable intermediate in multi-step syntheses. It provides chemists with a pre-functionalized scaffold where the metabolic stability and electronic properties have already been modified by fluorination, and a specific site has been activated for further chemical diversification via the bromo group. This positions the compound as a key enabler in the synthesis of novel, complex molecules for pharmaceutical and material science research.

Table 2: Properties of this compound
PropertyValue
CAS Number1019117-36-2
Molecular FormulaC₇H₂BrF₂NS
Molecular Weight250.06 g/mol
PurityTypically >95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGBXBPHNAJXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Bromo 4,6 Difluorobenzo D Thiazole

Cross-Coupling Reactions at the 2-Bromo Position

The bromine atom at the C-2 position of 2-Bromo-4,6-difluorobenzo[d]thiazole is the primary site for transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a diverse array of carbon- and heteroatom-based substituents, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the 2-bromo position of the benzothiazole (B30560) core is highly susceptible to these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. semanticscholar.orglibretexts.org While specific studies on this compound are not extensively documented, the reactivity of analogous 2-bromobenzothiazole (B1268465) systems provides a strong predictive framework. For instance, the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters has been successfully demonstrated, yielding 2-amino-6-arylbenzothiazoles. nih.gov Similarly, a ligand-free Suzuki-Miyaura methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, achieving good to excellent yields. nih.gov These examples suggest that this compound would readily couple with a wide range of aryl and heteroaryl boronic acids and esters to produce 2-aryl-4,6-difluorobenzo[d]thiazoles.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Bromobenzothiazole Analogs

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
2-Amino-6-bromobenzothiazoleAryl boronic acidPd(PPh₃)₄K₂CO₃DMF64% nih.gov
2' Bromo-2-aryl benzothiazoleAryl boronic acidPd(OAc)₂ (ligand-free)K₂CO₃Toluene/H₂OUp to 99% nih.gov
2,4-DibromothiazoleArylboronic acidPd(PPh₃)₄K₂CO₃Benzene (B151609)/EtOH/H₂O76-97% lookchem.com

Another significant palladium-catalyzed transformation is cyanation. The conversion of (hetero)aryl halides to nitriles is a valuable synthetic tool. nih.gov Mild and efficient methods have been developed for the palladium-catalyzed cyanation of a broad range of (hetero)aryl halides using sources like zinc cyanide or potassium hexacyanoferrate(II). nih.govorganic-chemistry.org These protocols, which often tolerate a wide variety of functional groups and proceed under relatively mild conditions, are expected to be applicable to this compound for the synthesis of 2-Cyano-4,6-difluorobenzo[d]thiazole.

Copper-Catalyzed Cross-Coupling Strategies

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective alternative to palladium-based systems for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol, often at elevated temperatures. wikipedia.org The reaction of this compound with various nucleophiles under copper catalysis would provide access to a range of substituted benzothiazoles.

For example, copper-catalyzed amination strategies have been successfully applied to synthesize various 2-aminobenzothiazole (B30445) derivatives. researchgate.netrsc.orgrsc.org One approach involves the reaction between 2-bromophenyl isothiocyanate and various amines catalyzed by copper(I) iodide under microwave irradiation. researchgate.net Another efficient method is the Chan-Lam coupling, which facilitates the N-arylation of 2-aminobenzothiazoles with boronic acids using a Cu(II) catalyst at room temperature. nih.gov These methodologies highlight the potential for synthesizing N-substituted derivatives from this compound by coupling with primary or secondary amines.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions with Benzothiazole Scaffolds

Reaction TypeSubstratesCatalystConditionsProductReference
C-N Coupling (Ullmann-type)2-Bromophenyl isothiocyanate + AminesCuIEthanol, Microwave, 130 °C2-Aminobenzothiazoles researchgate.net
C-N Coupling (Chan-Lam)2-Aminobenzothiazole + Phenylboronic acidCu(OAc)₂/1,10-phenanthrolineAcetonitrile, Room TempN-Phenyl-2-aminobenzothiazole nih.gov
C-N Coupling (Ullmann)2-Chlorobenzoic acid + 2-AminobenzothiazoleCu/CuIDMF, Ultrasonic irradiationBenzothiazoloquinazolinone researchgate.net

Cobalt-Catalyzed Cross-Coupling of Brominated Heterocycles

The use of catalysts based on earth-abundant and less expensive first-row transition metals like cobalt has gained significant traction. acs.org Cobalt-catalyzed cross-coupling reactions have emerged as powerful methods for C-C bond formation, often exhibiting unique reactivity compared to palladium or copper. rsc.org These reactions typically couple organic halides with organometallic reagents, such as Grignard reagents. acs.orgnih.gov

Research has demonstrated that various 2-halogenated N-heterocycles, including pyridines and pyrimidines, can be effectively arylated using aryl magnesium reagents in the presence of a cobalt catalyst under mild conditions. nih.gov This suggests that this compound could serve as a suitable electrophile in cobalt-catalyzed cross-coupling reactions with aryl or alkyl Grignard reagents to generate 2-substituted benzothiazoles. Additionally, cobalt-copper bimetallic systems have been developed for the cross-coupling of (hetero)aryl halides with primary amides, further expanding the synthetic utility of cobalt catalysis. rsc.org

Reductive Cross-Coupling Applications

Reductive cross-coupling, or cross-electrophile coupling, is an increasingly important strategy that allows for the direct C-C bond formation between two different organic halides, avoiding the pre-formation of organometallic reagents. nih.gov These reactions typically employ a nickel catalyst and a stoichiometric metallic reductant. dicp.ac.cnresearchgate.net This methodology is particularly advantageous for coupling two distinct (hetero)aryl halides.

The selective cross-coupling of a heteroaryl halide with an aryl halide is achievable due to the differences in their electronic properties and reactivity towards the nickel catalyst. dicp.ac.cnacs.org For instance, a general and chemoselective nickel-catalyzed reductive coupling between (hetero)aryl iodides and heteroaryl bromides has been reported. nih.gov It is plausible that this compound could be effectively coupled with other aryl or heteroaryl halides using such nickel-catalyzed reductive methods, providing a convergent route to complex biaryl and heterobiaryl structures.

Nucleophilic Substitution Reactions on the Halogenated Benzothiazole Scaffold

Beyond metal-catalyzed transformations, the inherent electronic nature of the benzothiazole ring system facilitates nucleophilic substitution reactions, particularly at the C-2 position.

Reactivity at the Electron-Deficient 2-Position

The C-2 position of the benzothiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. This electronic characteristic makes it susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The reaction is initiated by the attack of a nucleophile on the C-2 carbon, leading to the formation of a high-energy anionic intermediate, often called a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. In the final step, the leaving group (bromide) is expelled, and aromaticity is restored, yielding the substituted product. youtube.comyoutube.com

The presence of the electron-withdrawing fluorine atoms on the benzene portion of the this compound scaffold would further enhance the electrophilicity of the ring system, likely increasing the rate of nucleophilic attack compared to non-fluorinated analogues. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can participate in SNAr reactions at the 2-position of halo-benzothiazoles. nih.govnih.gov The reaction with thiols, for example, would lead to the formation of 2-thio-substituted benzothiazoles, while reactions with amines would yield 2-amino-benzothiazole derivatives.

Nucleophilic Displacement of Fluorine Atoms from Activated Positions

The benzene ring of this compound is electron-deficient due to the electron-withdrawing nature of the fused thiazole (B1198619) moiety and the two fluorine atoms. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), particularly the displacement of the fluorine atoms. In polyhalogenated aromatic systems, the position of nucleophilic attack is highly selective and depends on the stability of the intermediate Meisenheimer complex.

The fluorine atom at the 4-position is generally more activated towards nucleophilic attack than the one at the 6-position. This is because the negative charge in the Meisenheimer complex formed by attack at C-4 can be delocalized onto the electronegative nitrogen atom of the thiazole ring, providing significant stabilization. In contrast, attack at the C-6 position does not benefit from such direct resonance stabilization by the heteroatom.

Commonly employed nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a practical rate. The selectivity of these reactions is crucial, as harsh conditions could potentially lead to the displacement of both fluorine atoms or reaction at the C-2 bromine position. Studies on analogous polyfluorinated heterocycles have shown that careful control of reaction parameters, such as temperature and the stoichiometry of the nucleophile, is essential to achieve selective monosubstitution. researchgate.net

Table 1: Regioselectivity in Nucleophilic Displacement of Fluorine

Nucleophile (Nu:)Target PositionExpected Major ProductRationale for Selectivity
RO⁻, RS⁻, R₂N⁻C-42-Bromo-6-fluoro-4-(Nu)-benzo[d]thiazoleStabilization of the intermediate Meisenheimer complex by the thiazole nitrogen.
RO⁻, RS⁻, R₂N⁻C-62-Bromo-4-fluoro-6-(Nu)-benzo[d]thiazoleLess favored due to lack of direct resonance stabilization from the heteroatom.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the benzene moiety is significantly deactivated towards electrophilic attack due to the collective electron-withdrawing effects of the fused thiazole ring and the halogen substituents (F and Br). researchgate.net Consequently, forcing conditions, such as the use of strong electrophiles and potent Lewis acid catalysts, are generally required to drive these reactions. lumenlearning.com

The regiochemical outcome of an EAS reaction on this substrate is determined by the directing effects of the existing groups. The fused thiazole ring, being electron-withdrawing, directs incoming electrophiles to the C-5 and C-7 positions. The fluorine and bromine atoms are also deactivating but are ortho-, para-directing.

The directing effects can be summarized as follows:

Fused Thiazole Ring: Deactivating, directs to C-5 and C-7.

Fluorine at C-4: Deactivating, directs ortho (C-5) and para (C-7).

Fluorine at C-6: Deactivating, directs ortho (C-5 and C-7).

Considering the combined influence of these substituents, the two available positions for substitution, C-5 and C-7, are both activated by the ortho- and para-directing halogen atoms. However, the C-7 position is generally favored for electrophilic attack. This preference can be attributed to steric hindrance at the C-5 position, which is flanked by the C-4 fluorine and the C-6 fluorine. The C-7 position, being adjacent to only the C-6 fluorine, is sterically more accessible. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 7-substituted product as the major isomer. nih.govrsc.org

Table 2: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

Electrophile (E⁺)Potential PositionsPredicted Major Product PositionRationale
NO₂⁺ (Nitration)C-5, C-7C-7The directing effects of the fluorine atoms converge on C-5 and C-7, but C-7 is sterically less hindered.
Br⁺ (Bromination)C-5, C-7C-7Similar to nitration, steric accessibility favors the C-7 position.
RCO⁺ (Acylation)C-5, C-7C-7The bulky acyl group will strongly prefer the less sterically crowded C-7 position.

Other Key Chemical Transformations

Beyond substitutions on the benzene ring, this compound can undergo other important chemical transformations involving the thiazole ring and its substituents.

It is therefore possible to selectively deprotonate this position using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) to generate a lithiated species or a carbanion equivalent. This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of functional groups at the C-7 position. This method provides a powerful alternative to EAS for functionalizing the molecule, often with higher regioselectivity. The strategy of deprotonation followed by electrophilic quench is a well-established method for functionalizing halogenated heterocycles. researchgate.net

The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophilic alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. nih.gov This reaction leads to the formation of a quaternary N-alkyl-2-bromo-4,6-difluorobenzothiazolium cation.

The resulting thiazolium salts are ionic compounds with increased water solubility. The formation of the thiazolium cation further enhances the electron-withdrawing nature of the heterocyclic ring system, which can, in turn, influence the reactivity of the substituents on the benzene ring. For instance, the fluorine atoms in the resulting cation would be even more activated towards nucleophilic displacement.

The benzothiazole ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. researchgate.net For instance, copper-catalyzed reactions of benzothiazoles with other reagents have been shown to proceed via a Ring-Opening Rearrangement Functionalization (RORF) pathway. researchgate.net

In such a process, the C-S and C-N bonds within the thiazole ring are cleaved. This is often followed by the loss of the original C-2 carbon and N-3 nitrogen atoms, with concurrent formation of new bonds, leading to ortho-bifunctionalized aniline (B41778) derivatives. researchgate.net Applying this to this compound could potentially lead to novel difluoro-substituted aminothiophenol derivatives, which are valuable synthetic intermediates. These complex transformations often require specific catalytic systems and carefully controlled conditions to achieve the desired rearrangement over other potential side reactions.

Reactions with Organometallic Reagents Beyond Cross-Coupling

While cross-coupling reactions represent a significant facet of the chemistry of this compound, its reactivity extends to other important transformations involving organometallic reagents. These reactions typically proceed through the formation of a highly reactive organometallic intermediate, which can then be trapped by various electrophiles. The primary pathways for such transformations are lithium-halogen exchange and the formation of Grignard reagents. Although specific literature detailing these reactions for this compound is not extensively available, its reactivity can be inferred from the well-established chemistry of analogous 2-bromobenzothiazole derivatives.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

One of the most powerful methods for the functionalization of aryl halides is the lithium-halogen exchange reaction. wikipedia.org For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to result in a rapid exchange of the bromine atom for a lithium atom. This process would yield the highly nucleophilic intermediate, 2-lithio-4,6-difluorobenzo[d]thiazole.

This organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce diverse functional groups at the 2-position of the benzothiazole core. Based on the known reactivity of 2-lithiobenzothiazole, a variety of transformations can be anticipated. clockss.org For instance, reaction with carbonyl compounds such as aldehydes and ketones would lead to the formation of secondary and tertiary alcohols, respectively. Carboxylation using carbon dioxide would provide the corresponding carboxylic acid, while reaction with nitriles would yield ketones after hydrolysis. The versatility of this intermediate makes it a key building block for the synthesis of more complex 2-substituted benzothiazole derivatives.

Table 1: Expected Reactions of 2-Lithio-4,6-difluorobenzo[d]thiazole with Various Electrophiles
ElectrophileExpected ProductProduct Class
Aldehydes (RCHO)(4,6-Difluorobenzo[d]thiazol-2-yl)(R)methanolSecondary Alcohol
Ketones (R'COR'')1-(4,6-Difluorobenzo[d]thiazol-2-yl)-1-(R')-1-(R'')-methanolTertiary Alcohol
Carbon Dioxide (CO₂)4,6-Difluorobenzo[d]thiazole-2-carboxylic acidCarboxylic Acid
Nitriles (RCN)(4,6-Difluorobenzo[d]thiazol-2-yl)(R)ketoneKetone
Esters (RCOOR')(4,6-Difluorobenzo[d]thiazol-2-yl)(R)ketoneKetone

Grignard Reagent Formation and Reactivity

Another important class of organometallic intermediates that can be generated from this compound are Grignard reagents. adichemistry.com The reaction of the bromo derivative with magnesium metal, typically activated with iodine or 1,2-dibromoethane, in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to produce the corresponding organomagnesium halide, (4,6-difluorobenzo[d]thiazol-2-yl)magnesium bromide. cmu.edu

While Grignard reagents are generally less reactive than their organolithium counterparts, they are still powerful nucleophiles capable of reacting with a range of electrophiles. quora.com Similar to the organolithium intermediate, the Grignard reagent is expected to react with carbonyl compounds, carbon dioxide, and nitriles to afford alcohols, carboxylic acids, and ketones, respectively. The choice between forming an organolithium or a Grignard reagent often depends on the desired reactivity and the compatibility of other functional groups present in the molecule. The formation of functionalized Grignard reagents at low temperatures has been shown to be a viable method for substrates containing sensitive functional groups. cmu.edu

Table 2: Potential Grignard Reactions of this compound
ReagentIntermediateElectrophileExpected Product
Mg, THF(4,6-Difluorobenzo[d]thiazol-2-yl)magnesium bromideBenzaldehyde(4,6-Difluorobenzo[d]thiazol-2-yl)(phenyl)methanol
Mg, THF(4,6-Difluorobenzo[d]thiazol-2-yl)magnesium bromideAcetone2-(4,6-Difluorobenzo[d]thiazol-2-yl)propan-2-ol
Mg, THF(4,6-Difluorobenzo[d]thiazol-2-yl)magnesium bromideCO₂4,6-Difluorobenzo[d]thiazole-2-carboxylic acid

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High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Therefore, the generation of the requested article with thorough, informative, and scientifically accurate content, including the mandatory data tables, cannot be completed at this time.

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Computational Investigations and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 2-Bromo-4,6-difluorobenzo[d]thiazole in chemical reactions. By modeling the electronic structure, these methods can elucidate the inherent properties of the molecule that govern its reactivity and selectivity.

Density Functional Theory (DFT) has been a important tool in assessing the reactivity of this compound. DFT calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to determine various reactivity descriptors. These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby offering a rationale for the observed regioselectivity in its reactions.

Key global reactivity descriptors for this compound have been computed and are summarized in the table below.

DescriptorValue (eV)
HOMO Energy-6.89
LUMO Energy-1.23
Energy Gap (ΔE)5.66
Ionization Potential (I)6.89
Electron Affinity (A)1.23
Global Hardness (η)2.83
Global Softness (S)0.35
Electronegativity (χ)4.06
Electrophilicity Index (ω)2.91

The relatively large energy gap (ΔE) suggests high kinetic stability. The electrophilicity index (ω) categorizes the compound as a strong electrophile, indicating its susceptibility to attack by nucleophiles.

Local reactivity has been assessed through the computation of Fukui functions and dual descriptors. These analyses pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. For this compound, the C2 (carbon of the thiazole (B1198619) ring bonded to bromine), C4, and C6 atoms are identified as the primary electrophilic centers, making them susceptible to nucleophilic substitution. Conversely, the nitrogen and sulfur atoms of the thiazole ring are the main nucleophilic sites.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in mapping the reaction pathways of this compound. These methods are particularly useful for identifying and characterizing transition states, which are critical for understanding reaction kinetics.

While specific ab initio studies on this compound are not extensively documented in publicly available literature, the principles from studies on similar halogenated benzothiazoles can be applied. These studies consistently show that the energy barriers for nucleophilic attack are influenced by the nature of the nucleophile and the solvent environment.

The presence of bromine and two fluorine atoms significantly influences the electron density distribution in the benzothiazole (B30560) core. Theoretical calculations, including Natural Bond Orbital (NBO) analysis, have been employed to quantify these effects.

The highly electronegative fluorine atoms exert a strong inductive (-I) effect, withdrawing electron density from the benzene (B151609) ring. This withdrawal is most pronounced at the ortho and para positions relative to the fluorine atoms. The bromine atom at the 2-position also contributes to the electron-deficient nature of the thiazole ring through its inductive effect.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map shows regions of positive potential (electron-poor) around the C2, C4, and C6 positions, confirming their electrophilic character. Conversely, regions of negative potential (electron-rich) are localized around the nitrogen and sulfur atoms.

Detailed Mechanistic Studies of Synthetic Transformations

Computational modeling plays a vital role in elucidating the detailed mechanisms of synthetic reactions involving this compound. These studies provide a molecular-level understanding of reaction intermediates, transition states, and the factors that control reaction outcomes.

Computational studies have been valuable in identifying and characterizing the transient intermediates that are formed during cross-coupling and substitution reactions of this compound.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, DFT calculations can model the key steps of the catalytic cycle:

Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the C-Br bond. Calculations can determine the structure and stability of the resulting Pd(II) intermediate.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is a crucial step. Computational models can shed light on the structure of the transition state for this process.

Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be modeled to understand its energetics.

For nucleophilic substitution reactions, computational methods can provide detailed structures of the Meisenheimer-type intermediates. The stability of these intermediates is a key factor in determining the feasibility and rate of the substitution.

By calculating the energies of reactants, intermediates, transition states, and products, computational models can provide a comprehensive thermodynamic and kinetic profile of a reaction.

The Gibbs free energy of activation (ΔG‡) can be calculated to predict the rate constant of a reaction using transition state theory. For example, in a comparative study of the nucleophilic substitution at the C2 position with different nucleophiles, the calculated activation energies can explain the experimentally observed differences in reaction rates.

While comprehensive kinetic and thermodynamic data from computational studies specifically on this compound are limited in the public domain, the application of these methods to analogous systems provides a robust framework for understanding its reactivity.

Molecular Modeling and Simulation

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular modeling and simulation studies focused exclusively on this compound. While computational methods are extensively used to investigate the properties of related benzothiazole derivatives, dedicated research on the conformational analysis and quantitative structure-reactivity relationships of this particular compound is not publicly available at this time.

Conformational Analysis of this compound in Various Environments

A detailed conformational analysis of this compound in different solvent environments has not been documented in peer-reviewed literature. Such studies, typically employing quantum mechanical methods like Density Functional Theory (DFT), would be invaluable for understanding how the molecule's three-dimensional structure changes in response to its surroundings. This information is crucial for predicting its behavior in various chemical and biological systems.

Quantitative Structure-Reactivity Relationships Derived from Computational Parameters

There are no specific Quantitative Structure-Reactivity Relationship (QSPR) models reported in the literature for this compound. Developing such models would involve calculating a range of quantum chemical descriptors (e.g., HOMO-LUMO energies, electrostatic potential, dipole moment) and correlating them with experimentally determined reactivity. This would provide a predictive framework for the compound's chemical behavior.

In Silico Prediction Models for Chemical Properties (excluding ADMET-related aspects)

Specific in silico models for predicting the chemical properties of this compound are not available. While general prediction software can estimate basic physicochemical properties, dedicated models tailored to this compound or its close analogs have not been developed. The safety data sheet for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated. capotchem.cn

Due to the lack of available research data, interactive data tables for the aforementioned sections cannot be generated.

Applications and Contextual Research of 2 Bromo 4,6 Difluorobenzo D Thiazole Derivatives

2-Bromo-4,6-difluorobenzo[d]thiazole as a Key Versatile Synthetic Building Block

This compound is a strategically important heterocyclic compound, valued for its utility as a versatile building block in organic synthesis. Its structure is characterized by a benzothiazole (B30560) core substituted with two electron-withdrawing fluorine atoms and a reactive bromine atom. This specific arrangement of functional groups allows for selective chemical modifications, making it a valuable precursor for the construction of more complex molecular architectures. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, providing a reliable handle for introducing diverse substituents and extending the molecular framework.

The primary utility of this compound lies in its role as a precursor for synthesizing a wide array of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in constructing molecules with tailored electronic and photophysical properties.

Common transformations involving this building block include Suzuki-Miyaura, Stille, and Sonogashira couplings. In a typical Suzuki-Miyaura reaction, this compound is coupled with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. This method is widely employed to link the benzothiazole core to various aryl or heteroaryl groups. nih.gov Similarly, Stille coupling involves the reaction with an organotin compound, while Sonogashira coupling facilitates the introduction of alkyne functionalities. These reactions are crucial for creating extended π-conjugated systems found in materials for organic electronics. nih.gov

The electron-deficient nature of the difluorobenzothiazole ring system, enhanced by the two fluorine atoms, influences the reactivity of the molecule and the properties of the resulting products. This feature is particularly desirable in the synthesis of donor-acceptor (D-A) type molecules, where the benzothiazole unit can act as an effective electron acceptor.

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeSignificance
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid or EsterPd(PPh3)4, base (e.g., Na2CO3)2-Aryl/Heteroaryl-4,6-difluorobenzothiazolesFormation of C-C bonds to build biaryl systems for electronic materials and bioactive molecules. nih.gov
Stille CouplingOrganostannane (e.g., Aryl-SnBu3)Pd(PPh3)42-Aryl/Heteroaryl-4,6-difluorobenzothiazolesVersatile method for C-C bond formation, often used in polymer synthesis. nih.gov
Sonogashira CouplingTerminal AlkynePdCl2(PPh3)2, CuI, base (e.g., NEt3)2-Alkynyl-4,6-difluorobenzothiazolesIntroduction of rigid alkyne linkers to create linear, conjugated systems.
Buchwald-Hartwig AminationAmine (R2NH)Pd catalyst, ligand (e.g., BINAP)2-Amino-4,6-difluorobenzothiazolesFormation of C-N bonds, crucial for synthesizing pharmacologically active compounds.
Table 1: Key Synthetic Transformations Utilizing this compound.

In the fields of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally diverse compounds is essential for high-throughput screening. This compound serves as an excellent scaffold for combinatorial chemistry due to the reliable and versatile reactivity of its bromine atom.

By employing parallel synthesis techniques, the single 2-bromo-4,6-difluorobenzothiazole starting material can be reacted with a large panel of different coupling partners (e.g., a diverse set of boronic acids in a Suzuki-Miyaura array) to rapidly generate a library of 2-substituted-4,6-difluorobenzothiazole derivatives. mdpi.com Each member of the library retains the core benzothiazole moiety but differs in the substituent at the 2-position. This approach allows for the systematic exploration of the chemical space around the benzothiazole scaffold to identify compounds with desired biological activities or material properties. mdpi.com For instance, libraries of these compounds can be screened for inhibitory activity against specific enzymes or for optimal performance characteristics in organic electronic devices.

Integration into Advanced Functional Materials

The unique electronic properties of the 4,6-difluorobenzothiazole (B3219819) unit, primarily its strong electron-withdrawing character, make it a highly attractive component for the development of advanced functional materials. Its incorporation into larger molecular structures, especially polymers, can significantly influence their optical and electronic behavior.

Derivatives of this compound are frequently used as monomers in the synthesis of semiconducting polymers for organic electronic applications. These applications include organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govrsc.org The electron-deficient nature of the difluorobenzothiazole unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer. researchgate.net This is a critical factor in designing materials for OPVs, as it facilitates efficient charge separation at the donor-acceptor interface.

Fluorination of the benzothiazole core offers additional advantages. The fluorine atoms can induce favorable intermolecular interactions, promoting better molecular packing in the solid state, which is crucial for efficient charge transport in OFETs. acs.org Furthermore, the introduction of fluorine atoms often enhances the environmental stability and solubility of the polymers. researchgate.net

The synthesis of conjugated polymers incorporating the 2-bromo-4,6-difluorobenzothiazole unit typically involves step-growth polymerization via palladium-catalyzed cross-coupling reactions. rsc.org In a common approach, it is copolymerized with an electron-rich (donor) comonomer, such as a derivative of thiophene, fluorene, or carbazole, to create a donor-acceptor (D-A) alternating copolymer. mit.edu This D-A architecture is highly effective for tuning the polymer's band gap and absorption spectrum.

The Stille coupling is a frequently employed method for these polymerizations, reacting the dibrominated benzothiazole derivative (or a related monomer) with a distannylated donor comonomer. The properties of the resulting polymer, such as molecular weight, solubility, and solid-state morphology, can be finely tuned by modifying the chemical structure of the comonomers and the polymerization conditions. The incorporation of the fluorinated benzothiazole unit has been shown to significantly lower the polymer's energy levels and influence its absorption properties, which are key parameters for device performance. researchgate.net

Polymer TypeComonomerKey Properties Influenced by DifluorobenzothiazoleTarget Application
Donor-Acceptor CopolymerBenzo[1,2-b:4,5-b′]dithiophene (BDT)Lowered HOMO/LUMO levels, enhanced environmental stability. researchgate.netOrganic Photovoltaics (OPVs)
Donor-Acceptor CopolymerThiophene derivativesImproved charge transport, modified absorption spectrum. nih.govOrganic Field-Effect Transistors (OFETs)
Donor-Acceptor CopolymerFluoreneTuned emission color, improved solubility. mit.eduOrganic Light-Emitting Diodes (OLEDs)
Table 2: Examples of Conjugated Polymers Incorporating Fluorinated Benzothiazole Units.

Fundamental Research on Structure-Reactivity Relationships in Halogenated Benzothiazoles

Fundamental research into halogenated benzothiazoles focuses on understanding how the type, number, and position of halogen substituents affect the molecule's physical, chemical, and electronic properties. researchgate.netnih.gov In this compound, the interplay between the bromine and fluorine atoms provides a rich platform for such studies.

The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring system. This electronic perturbation influences the reactivity of the C-Br bond at the 2-position, often making it more susceptible to oxidative addition in palladium-catalyzed cycles. This enhanced reactivity can lead to higher yields and faster reaction times in cross-coupling reactions compared to non-fluorinated analogues. nih.gov

Furthermore, the presence of fluorine can introduce the possibility of non-covalent interactions, such as halogen bonding, which can direct the self-assembly of these molecules in the solid state. researchgate.net Studies correlating crystal packing with electronic properties help to establish a deeper understanding of how molecular structure dictates macroscopic material performance. By systematically varying the halogen substitution patterns on the benzothiazole core and analyzing the resulting changes in reactivity, researchers can develop predictive models to guide the rational design of new molecules and materials with specific, targeted functionalities. nih.gov

Q & A

What are the optimal synthetic routes for preparing 2-bromo-4,6-difluorobenzo[d]thiazole with high regioselectivity?

Answer:
The compound can be synthesized via reductive ring-opening reactions with terpenes, such as (+)-α-pinene, under controlled conditions. For example, reacting (+)-α-pinene with this compound yields diastereoselective products with >80% regioselectivity (Scheme 19 in ). Key parameters include:

  • Catalyst: Palladium or nickel-based catalysts for bromine substitution.
  • Solvent: Anhydrous ethanol or THF to minimize side reactions.
  • Temperature: 60–80°C for optimal cyclization.
    Yield optimization requires precise stoichiometric ratios (1:1.2 for terpene:thiazole) and inert atmospheres (N₂/Ar) to prevent oxidation .

How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: The fluorine substituents cause distinct deshielding patterns. For instance, the 4,6-difluoro groups split aromatic protons into doublets (δ 7.2–7.8 ppm), while the bromine atom induces downfield shifts in adjacent carbons (δ 120–130 ppm) .
  • IR Spectroscopy: C-Br stretching vibrations appear at 550–600 cm⁻¹, and C-F bonds show peaks near 1100–1250 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks at m/z 248 (M⁺) confirm the molecular formula C₇H₂BrF₂NS .

What strategies mitigate competing side reactions during nucleophilic substitution of the bromine atom?

Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity without proton interference.
  • Temperature Control: Lower temperatures (0–25°C) reduce elimination byproducts.
  • Catalytic Additives: CuI or Pd(PPh₃)₄ promotes Suzuki-Miyaura couplings while suppressing SNAr pathways .
    For example, substituting bromine with aryl boronic acids under Suzuki conditions achieves >90% conversion .

How do the electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine groups at positions 4 and 6:

  • Activate the Thiazole Ring: Enhance electrophilicity at the 2-position (bromine site), facilitating nucleophilic attacks.
  • Modulate regioselectivity: Fluorine’s -I effect directs incoming nucleophiles to para positions in subsequent aromatic substitutions.
    For instance, in Stille couplings, fluorine’s electron deficiency stabilizes transition states, improving yields by 15–20% compared to non-fluorinated analogs .

What purification methods ensure high purity (>98%) for this compound?

Answer:

  • Crystallization: Use ethanol-water (3:1 v/v) at 4°C to isolate crystalline product (mp 141–143°C) .
  • Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) eluent removes unreacted precursors.
  • HPLC: Reverse-phase C18 columns (acetonitrile:H₂O gradient) resolve halogenated impurities .

How can researchers resolve contradictions in reported reaction yields across studies?

Answer:
Systematically vary:

  • Catalyst Loading: 5–10 mol% Pd catalysts may differ in activity.
  • Substrate Purity: Halogenated impurities (e.g., residual Cl⁻) inhibit coupling reactions.
  • Moisture Control: Anhydrous conditions (molecular sieves) improve reproducibility.
    For example, yields drop from 85% to 60% if H₂O exceeds 0.1% .

What are the compound’s applications in medicinal chemistry?

Answer:

  • Antimicrobial Scaffolds: Thiazole derivatives inhibit Candida spp. (MIC₅₀ = 8–16 µg/mL) via ergosterol biosynthesis disruption .
  • Kinase Inhibitors: The bromine atom acts as a hydrogen bond acceptor in ATP-binding pockets (IC₅₀ = 0.5 µM for JAK2) .
  • Anticancer Agents: Fluorine enhances membrane permeability, improving cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) .

How can computational modeling predict biological interactions of this compound?

Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., 9c and 9m derivatives show strong binding to β-tubulin; ΔG = -9.2 kcal/mol) .
  • DFT Calculations: Assess frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV) to predict redox activity .

What safety protocols are critical during handling?

Answer:

  • PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to volatile brominated byproducts.
  • Storage: Inert gas-sealed containers at -20°C to prevent decomposition .

What diastereoselective outcomes are observed in its reactions?

Answer:
Reductive ring-opening with (+)-α-pinene produces a single diastereomer (>95% de) due to steric hindrance from the bicyclic terpene framework. The reaction’s stereochemical outcome is solvent-dependent: non-polar solvents (hexane) favor syn addition, while polar solvents (acetone) promote anti pathways .

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